![molecular formula C13H18BrFN2Zn B14890893 4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene+Zn→4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, boronic acids, and other electrophiles.
Conditions: These reactions typically require a palladium or nickel catalyst and are carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to new drug candidates.
Medicine: Its derivatives may have pharmaceutical applications, including the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The zinc atom acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- 4-Fluoro-2-[(4-morpholino)methyl]phenylzinc bromide
- 4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylmagnesium bromide
Uniqueness
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide is unique due to its specific reactivity and the presence of the ethylpiperazino group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
特性
分子式 |
C13H18BrFN2Zn |
|---|---|
分子量 |
366.6 g/mol |
IUPAC名 |
bromozinc(1+);1-ethyl-4-[(3-fluorobenzene-6-id-1-yl)methyl]piperazine |
InChI |
InChI=1S/C13H18FN2.BrH.Zn/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12;;/h3,5,10H,2,6-9,11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
KKYLHEUVZNJXFS-UHFFFAOYSA-M |
正規SMILES |
CCN1CCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


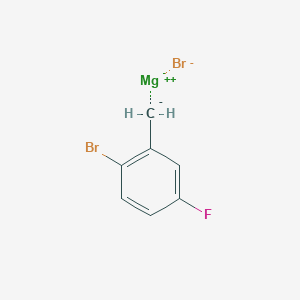
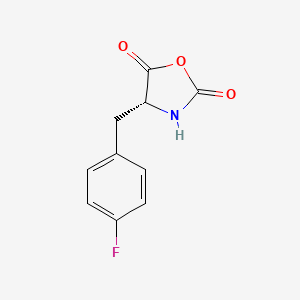
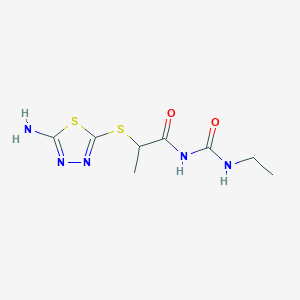
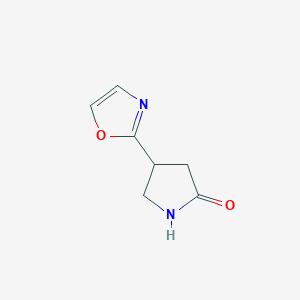
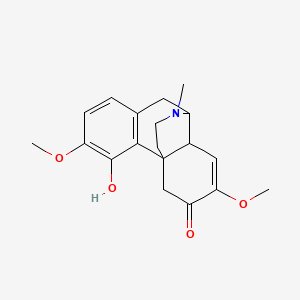

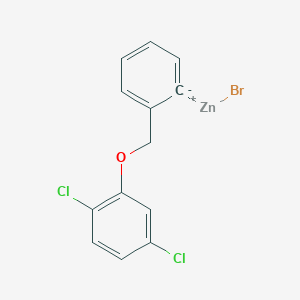
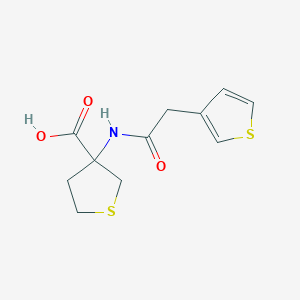
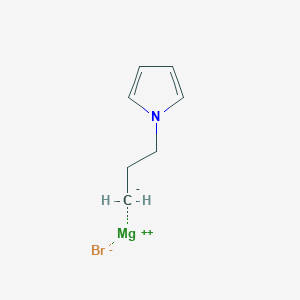
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)


![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)
